2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
Overview
Description
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N3S and its molecular weight is 252.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that the presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Pharmacokinetics
A study on a series of substituted tetrahydrothieno pyridin-2-yl (thtp) derivatives, which includes similar compounds, evaluated their physicochemical properties such as lipophilicity and water solubility, in addition to admet properties .
Result of Action
Similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .
Biochemical Analysis
Biochemical Properties
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serum albumin, which is a key protein in the blood that transports various substances . The nature of this interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause a significant accumulation of cells in the G2/M phase of the cell cycle, leading to a decrease in cells in other phases, particularly the G0/G1 phase . This indicates its potential role in regulating cell division and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have shown that it can interact with bovine serum albumin and human leukemia inhibitory factor . These interactions involve hydrogen bonding and van der Waals forces, which contribute to the compound’s stability and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For instance, dose-dependent studies have shown that higher concentrations of the compound can lead to significant cellular accumulation in the G2/M phase, indicating potential cytotoxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its binding to serum albumin facilitates its transport in the bloodstream .
Biological Activity
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride is a compound belonging to the class of tetrahydrothienopyridines, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in different biological models, and potential as a lead compound for drug development.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of a thieno-pyridine core with an amino group and a carbonitrile substituent, which contribute to its biological properties.
1. Anti-inflammatory Activity
Research has shown that derivatives of tetrahydrothienopyridine exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that these compounds can inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood. This suggests a potential mechanism where the compound modulates inflammatory responses by affecting cytokine production .
2. Antimicrobial Activity
Several studies have reported the antimicrobial properties of tetrahydrothienopyridine derivatives. For example:
- Compounds derived from this class have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values ranged from 50 µM to 100 µM against Gram-positive and Gram-negative bacteria .
3. Anticancer Potential
Tetrahydrothienopyridine derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle regulators and induction of oxidative stress .
Case Study 1: Anti-inflammatory Effects
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several tetrahydrothienopyridine derivatives and tested their effects on LPS-induced TNF-α production. One derivative exhibited over 80% inhibition at a concentration of 10 µM, indicating strong anti-inflammatory activity .
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several tetrahydrothienopyridine derivatives against clinical isolates of bacteria. The results showed that certain compounds had significant bactericidal effects with MIC values comparable to standard antibiotics .
Research Findings Summary
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLSBVWQFXVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.